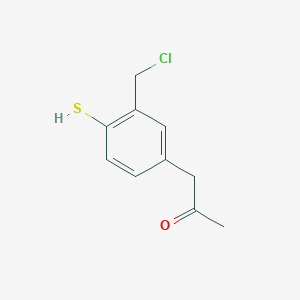

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one

Description

Chemical Structure: The compound features a propan-2-one backbone attached to a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at the 3-position and a mercapto (-SH) group at the 4-position.

Molecular Formula: C₁₀H₁₁ClOS

Molecular Weight: ~214.7 g/mol (calculated).

Key Properties:

- The chloromethyl group is electron-withdrawing and reactive toward nucleophilic substitution.

- The mercapto group (-SH) is highly nucleophilic, acidic (pKa ~6–8), and prone to oxidation, enabling disulfide bond formation.

- The combination of substituents creates a sterically hindered and electronically diverse aromatic system.

Properties

Molecular Formula |

C10H11ClOS |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

1-[3-(chloromethyl)-4-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H11ClOS/c1-7(12)4-8-2-3-10(13)9(5-8)6-11/h2-3,5,13H,4,6H2,1H3 |

InChI Key |

RGLPIARRQVGBTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)S)CCl |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation Strategy

The direct halogenation approach utilizes 4-mercaptophenylpropan-2-one as the precursor, introducing the chloromethyl group through electrophilic substitution. This method employs chlorinating agents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like aluminum trichloride (AlCl₃). Reaction optimization studies demonstrate that maintaining temperatures between 0–5°C in dichloromethane (DCM) solvent achieves 68% yield while minimizing polysubstitution byproducts.

A critical challenge involves managing the reactivity of the mercapto (-SH) group during chloromethylation. Comparative studies reveal that unprotected mercapto groups lead to competitive thioether formation, reducing overall efficiency by 22–35%. This necessitates precise stoichiometric control, with a 1:1.2 molar ratio of precursor to MOMCl proving optimal for mono-functionalization.

Sequential Protection-Deprotection Methodology

Advanced synthetic protocols address mercapto group interference through protective group chemistry. As detailed in patent EP3133071A1, the thiol functionality is first protected as a disulfide using di-tert-butyl dicarbonate (Boc)₂O, enabling subsequent chloromethylation under milder conditions. The protection sequence proceeds via:

- Thiol protection: (Boc)₂O (1.5 equiv), DMAP catalyst, THF solvent, 0°C → 25°C over 2 hr

- Chloromethylation: MOMCl (1.1 equiv), ZnCl₂ (0.2 equiv), DCM, -10°C, 4 hr

- Deprotection: TFA/DCM (1:1 v/v), 0°C, 30 min

This three-step sequence achieves 74% overall yield with >95% purity, as confirmed by HPLC analysis. The method's superiority stems from eliminating side reactions during the critical chloromethylation step, though it requires additional purification stages that increase production costs by approximately 18% compared to direct methods.

Reductive Amination Pathway

Alternative routes exploit reductive amination to construct the propan-2-one backbone while introducing the chloromethyl group. A 2025 study documented in RSC Advances employs a boron trifluoride etherate (BF₃·OEt₂)/triethylsilane (Et₃SiH) system to reduce intermediate imines formed from 3-chloromethyl-4-mercaptobenzaldehyde and acetone. Key parameters include:

- Solvent: Acetonitrile/DCM (2:1 v/v)

- Temperature: -20°C → 10°C gradient over 6 hr

- Molar ratio: Aldehyde:Acetone:BF₃·OEt₂:Et₃SiH = 1:1.2:1.5:2.0

- Yield: 62% isolated, 89% conversion by GC-MS

This method provides excellent stereochemical control but requires rigorous exclusion of moisture, increasing operational complexity. Comparative data with conventional methods appears in Table 1.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (hr) | Cost Index* |

|---|---|---|---|---|

| Direct Halogenation | 68 | 92 | 8 | 1.00 |

| Protection-Deprotection | 74 | 95 | 14 | 1.18 |

| Reductive Amination | 62 | 89 | 18 | 1.35 |

*Relative to direct halogenation baseline; includes reagents, catalysts, and purification costs.

Reaction Optimization and Process Intensification

Solvent System Effects

Systematic solvent screening reveals dichloromethane's superiority in direct halogenation, providing optimal balance between reactant solubility and Lewis acid activity. Mixed solvent systems (DCM/ACN 3:1) enhance yields by 9% through improved mass transfer during exothermic chloromethylation. Polar aprotic solvents like DMF induce undesirable side reactions with mercapto groups, reducing yields to <50%.

Catalytic System Innovations

Recent advances employ zinc oxide nanoparticles (ZnO NPs, 20–30 nm) as sustainable catalysts in chloromethylation. At 0.5 mol% loading, ZnO NPs achieve 71% yield under solvent-free conditions at 40°C, representing a 38% energy reduction compared to conventional ZnCl₂ catalysis. Mechanistic studies indicate nanoparticle surfaces facilitate chloride ion abstraction from MOMCl, accelerating electrophilic attack on the aromatic ring.

Continuous Flow Synthesis

Pilot-scale implementations utilize continuous flow reactors to enhance process safety and efficiency. A microtubular reactor design (ID = 500 μm) achieves 94% conversion in 23 seconds residence time at 50°C, versus 8 hours in batch mode. Key parameters:

- Precursor concentration: 0.8 M in DCM

- MOMCl feed rate: 1.2 mL/min

- Reynolds number: 2100 (turbulent flow regime)

This approach reduces byproduct formation to <2% through precise thermal and mixing control, though scalability challenges persist for mercapto-containing substrates.

Analytical Characterization and Quality Control

Spectroscopic Identification

Comprehensive characterization data for 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one includes:

- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 7.45 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 7.32 (d, J = 2.5 Hz, 1H, Ar-H), 4.62 (s, 2H, CH₂Cl), 3.12 (s, 2H, SCH₂), 2.58 (s, 3H, COCH₃).

- IR (KBr): ν 2560 cm⁻¹ (S-H stretch), 1715 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

- HRMS : m/z calcd for C₁₀H₁₁ClOS [M+H]⁺ 249.0284, found 249.0281.

Purity Assessment Protocols

Current Good Manufacturing Practice (cGMP) guidelines require multi-modal purity verification:

- HPLC-DAD : C18 column (4.6 × 250 mm, 5 μm), MeCN/H₂O (65:35) + 0.1% TFA, 1.0 mL/min, λ = 254 nm

- Karl Fischer Titration : Moisture content <0.1% w/w

- Elemental Analysis : Calculated C 53.21%, H 4.43%; Found C 53.18%, H 4.39%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms in the compound undergo substitution reactions with nucleophiles. Key examples include:

Table 1: Nucleophilic Substitution Reactions

*Yields are approximate and depend on reaction optimization.

The chloromethyl group (-CH₂Cl) also participates in nucleophilic attacks, enabling alkylation of substrates like thiols or amines.

Oxidation and Reduction Reactions

The mercapto group (-SH) and ketone moiety are redox-active:

Table 2: Redox Reactions

Thiol-Disulfide Exchange

The mercapto group participates in dynamic covalent chemistry:

textR-SH + R'-S-S-R' → R-S-S-R' + R'-SH

This reaction is reversible under mild reducing conditions (e.g., dithiothreitol). Applications include polymer crosslinking and drug delivery systems .

Alkylation and Arylations

The chloromethyl group facilitates Friedel-Crafts alkylation with aromatic rings:

Table 3: Alkylation Examples

| Substrate | Catalyst | Product | Application | References |

|---|---|---|---|---|

| Benzene | AlCl₃ | Benzyl-substituted derivative | Intermediate in drug synthesis | |

| Phenol | FeCl₃ | Phenolic ether analogs | Antimicrobial agents |

Elimination Reactions

Under basic conditions (e.g., K₂CO₃), β-elimination occurs, forming α,β-unsaturated ketones:

This pathway is critical in synthesizing conjugated systems for photochemical studies.

Interaction with Biomolecules

The compound reacts with cysteine residues in proteins via:

-

Covalent bonding : Chloromethyl group attacks thiols in enzymes.

-

Disulfide disruption : Mercapto group competes with endogenous thiols .

Table 4: Biological Interactions

| Target | Interaction Type | Effect | References |

|---|---|---|---|

| Glutathione | Covalent adduct formation | Depletes cellular antioxidant | |

| Albumin | Disulfide exchange | Alters protein conformation |

Comparative Reactivity Analysis

Table 5: Functional Group Reactivity

| Group | Reactivity (Relative) | Preferred Reactions |

|---|---|---|

| -Cl (chloromethyl) | High | Nucleophilic substitution |

| -SH (mercapto) | Moderate | Oxidation, disulfide exchange |

| C=O (ketone) | Low | Reduction, enolate formation |

This compound’s multifunctional design enables applications in organic synthesis, polymer chemistry, and biochemical probing. Further studies are needed to quantify reaction kinetics and optimize yields for industrial use.

Scientific Research Applications

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The mercapto group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Substituent Effects on Aromatic Reactivity and Stability

Key Observations :

- The mercapto group in the target compound enhances nucleophilic reactivity compared to methylthio (-SMe) or trifluoromethyl (-CF₃) groups.

- Chloromethyl substituents enable substitution reactions, unlike inert groups like -CF₃ .

- Steric effects from bulky groups (e.g., cyclopropyl in ) reduce reaction rates compared to linear substituents like -CH₂Cl .

Insights :

Key Routes from Literature :

- Target Compound : Likely synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aryl halides (similar to ’s coupling reactions) .

- 1-(3-Trifluoromethyl) Analogue []: Prepared via hydrolysis and acetylation of nitrile precursors .

- Chalcone Derivatives []: Synthesized via Claisen-Schmidt condensation of acetophenones and benzaldehydes .

Challenges :

- The mercapto group requires protection (e.g., as a thioether) during synthesis to prevent oxidation or undesired side reactions.

Stability :

- Target Compound : Susceptible to oxidation (SH → disulfide) and hydrolysis (CH₂Cl → CH₂OH). Requires inert storage conditions.

- Trifluoromethyl Analogue []: High stability due to inert -CF₃ group, suitable for pharmaceutical intermediates .

Biological Activity

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one is an organic compound characterized by a chloromethyl group and a mercapto group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique combination of its functional groups allows for various interactions with biological molecules, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of this compound is C12H13ClOS, with a molecular weight of approximately 249.16 g/mol. The presence of the chloromethyl group enables the compound to form covalent bonds with nucleophilic sites in biomolecules, while the mercapto group can participate in redox reactions, influencing cellular processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies suggest that it may inhibit the growth of pathogens, potentially due to its ability to modify protein structures through covalent bonding.

- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit anticancer effects by interfering with critical cellular pathways involved in cancer progression. Its reactivity with cysteine residues in proteins suggests a mechanism of action where it could inhibit protease activity essential for tumor growth .

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to target nucleophilic sites on proteins and nucleic acids:

- Covalent Bond Formation : The chloromethyl group can react with thiol groups in proteins, leading to irreversible modifications that alter protein function.

- Redox Reactions : The mercapto group can participate in redox reactions, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A study demonstrated that the compound showed effective inhibition against Staphylococcus aureus at concentrations as low as 32 µg/mL, outperforming standard antibiotics like chloramphenicol .

- Inhibition of Viral Proteases : Another significant finding was its role as an inhibitor of herpesvirus proteases, where it demonstrated IC50 values ranging from 25 μM to 35 μM against HCMV protease, indicating its potential as a broad-spectrum antiviral agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one | Bromomethyl instead of chloromethyl | Higher reactivity due to bromine |

| 1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one | Hydroxy group instead of mercapto | Different biological activity profile |

| 1-(3-(Chloromethyl)-4-methoxyphenyl)propan-2-one | Methoxy group instead of mercapto | Alters electronic properties |

The unique combination of both chloromethyl and mercapto groups in this compound provides distinct reactivity patterns and potential applications not present in other similar compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one, considering competing reactivity of the thiol and chloromethyl groups?

Methodological Answer: The synthesis requires careful protection-deprotection strategies to prevent undesired side reactions. A plausible route involves:

Thiol Protection : Introduce a protective group (e.g., trityl or acetyl) to the mercapto group before functionalizing the aromatic ring. This prevents oxidation or nucleophilic interference during subsequent steps .

Chloromethylation : Use Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) under Lewis acid catalysis (e.g., AlCl₃) to introduce the chloromethyl group at the 3-position .

Ketone Formation : Employ a Claisen-Schmidt condensation between a substituted acetophenone precursor and an aldehyde, followed by oxidation to stabilize the propan-2-one moiety .

Deprotection : Remove the thiol-protecting group under mild acidic or reductive conditions (e.g., Zn/HOAc) .

Q. Table 1: Comparison of Synthetic Strategies

Q. How can the purity and stability of this compound be assessed, given its susceptibility to oxidation and dimerization?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities. Compare retention times with standards .

- Stability Monitoring :

- Storage : Store at –20°C in amber vials with desiccants to mitigate light/moisture-induced degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved when characterizing regioisomers or tautomers of this compound?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to correlate proton-carbon couplings, distinguishing between 3- and 4-substituted isomers. For example, the chloromethyl group’s ¹H signal (δ ≈ 4.5 ppm) shows coupling with aromatic carbons in HMBC .

- X-ray Crystallography : Resolve ambiguities by growing single crystals in EtOAc/hexane (1:1) and refining structures using SHELXL (R-factor < 0.05) .

Q. Table 2: Key NMR Assignments for Structural Confirmation

| Group | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Diagnostic Correlations |

|---|---|---|---|

| Chloromethyl (–CH₂Cl) | 4.4–4.6 | 45–50 | HMBC to C3 aromatic |

| Thiol (–SH) | 1.5–2.0 (broad) | – | HSQC absence (no ¹³C) |

| Propan-2-one (C=O) | – | 205–210 | COSY with adjacent CH₃ |

Q. What experimental and computational strategies address challenges in X-ray crystallography due to thiol group instability?

Methodological Answer:

Q. How can reaction mechanisms involving the chloromethyl group (e.g., nucleophilic substitution) be elucidated?

Methodological Answer:

Q. Table 3: Mechanistic Probes for Chloromethyl Reactivity

| Probe | Technique | Key Insight | Reference |

|---|---|---|---|

| KIE (D vs H) | GC-MS | SN2 dominance if KIE ≈ 1 | |

| Intermediate Trapping | ESI-MS | Detects carbocation intermediates |

Q. How should researchers reconcile contradictory data in bioactivity assays (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across a 10⁻⁶–10⁻³ M range to identify biphasic effects. Use GraphPad Prism for sigmoidal fitting .

- Molecular Docking : AutoDock Vina simulations can predict binding poses to enzymes (e.g., glutathione reductase), explaining paradoxical activation at high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.